molecular formula C18H13F3N2O2 B049049 Methyl 2-{[8-(trifluoromethyl)quinolin-4-yl]amino}benzoate CAS No. 23779-98-8

Methyl 2-{[8-(trifluoromethyl)quinolin-4-yl]amino}benzoate

Cat. No.: B049049
CAS No.: 23779-98-8
M. Wt: 346.3 g/mol
InChI Key: NBCYWASVDNEYMJ-UHFFFAOYSA-N
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Description

Methyl 2-{[8-(trifluoromethyl)quinolin-4-yl]amino}benzoate is a chemically synthesized small molecule of significant interest in pharmacological and basic science research. This compound is structurally characterized as a functionalized quinoline derivative, designed to act as a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. TRPM8 is a primary sensor for environmental cold and is activated by menthol and other cooling agents. It is implicated in a range of physiological and pathophysiological processes, including cold sensation, neuropathic pain, and cancer cell migration.

Properties

IUPAC Name

methyl 2-[[8-(trifluoromethyl)quinolin-4-yl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O2/c1-25-17(24)12-5-2-3-8-14(12)23-15-9-10-22-16-11(15)6-4-7-13(16)18(19,20)21/h2-10H,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCYWASVDNEYMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC2=C3C=CC=C(C3=NC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301193877
Record name Methyl 2-[[8-(trifluoromethyl)-4-quinolinyl]amino]benzoate
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Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23779-98-8
Record name Methyl 2-[[8-(trifluoromethyl)-4-quinolinyl]amino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23779-98-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-[[8-(trifluoromethyl)-4-quinolinyl]amino]benzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2-[[8-(trifluoromethyl)-4-quinolinyl]amino]-, methyl ester
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Preparation Methods

PPA-Catalyzed Cyclocondensation

The Pfitzinger reaction variant employs polyphosphoric acid (PPA) to condense ethyl 4,4,4-trifluoro-3-oxobutanoate with aniline derivatives. For example, ethyl 4,4,4-trifluoroacetoacetate reacts with 2-(trifluoromethyl)aniline under reflux in PPA, yielding 2,8-bis(trifluoromethyl)quinolin-4(1H)-one. Bromination at the 4-position using phosphorus oxybromide (POBr₃) at 150°C generates 4-bromo-8-(trifluoromethyl)quinoline, a key intermediate for nucleophilic substitution.

Suzuki-Miyaura Coupling for Functionalization

In an alternative approach, 4-bromoquinoline undergoes palladium-catalyzed cross-coupling with sodium vinyl trifluoroborate to install the trifluoromethyl group. This method, however, requires precise control over reaction stoichiometry and temperature to avoid side reactions.

Amination Strategies for C–N Bond Formation

Introducing the amino group at the 4-position of the quinoline core is achieved through two principal methods:

Ullmann Coupling

4-Chloro-8-(trifluoromethyl)quinoline reacts with methyl 2-aminobenzoate in the presence of copper(I) iodide (CuI) and 1,10-phenanthroline as a ligand. Optimized conditions (DMSO, 110°C, 24 h) yield the target compound with 65–72% efficiency. The reaction proceeds via a radical mechanism, with the base (K₂CO₃) facilitating deprotonation of the amine.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling using Pd(OAc)₂ and Xantphos as a ligand enables C–N bond formation under milder conditions (toluene, 90°C, 12 h). This method offers superior functional group tolerance, achieving yields up to 85%. Key parameters include anhydrous conditions and degassing to prevent catalyst oxidation.

Esterification and Protecting Group Strategies

Methylation of the carboxylic acid precursor is critical for final product isolation:

Fischer Esterification

2-{[8-(Trifluoromethyl)quinolin-4-yl]amino}benzoic acid is refluxed with methanol and concentrated sulfuric acid, yielding the methyl ester in >90% purity. Excess methanol drives the equilibrium toward ester formation, while acid catalysis accelerates the reaction.

Diazomethane Methylation

For acid-sensitive substrates, diazomethane in diethyl ether provides near-quantitative methylation under ambient conditions. This method avoids elevated temperatures but requires stringent safety protocols due to diazomethane’s explosivity.

Analytical Validation and Optimization

Chromatographic Analysis

Reverse-phase HPLC (C18 column, 0.1% formic acid/MeCN gradient) confirms product identity and purity. UV detection at 280 nm and APCI-MS provide complementary data for structural verification.

Crystallographic Characterization

Single-crystal X-ray diffraction of intermediates (e.g., 4-bromo-8-(trifluoromethyl)quinoline) validates regiochemistry and molecular geometry. Hydrogen-bonding networks, such as N–H⋯O interactions, stabilize crystal packing and influence solubility.

Comparative Evaluation of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Ullmann Coupling65–72≥95Cost-effective reagentsHigh temperatures, long reaction times
Buchwald-Hartwig80–85≥98Mild conditions, high selectivityExpensive catalysts
Fischer Esterification90–95≥97ScalabilityAcidic conditions may degrade substrates

Industrial-Scale Considerations

Solvent Selection

N,N-Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are preferred for their high boiling points and ability to dissolve polar intermediates. However, DMSO poses challenges in removal due to its high viscosity.

Waste Management

Copper byproducts from Ullmann couplings require chelation and precipitation before disposal. Palladium recovery systems (e.g., scavenger resins) mitigate environmental impact in Buchwald-Hartwig protocols .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[8-(trifluoromethyl)quinolin-4-yl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts, resulting in the reduction of the quinoline ring.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the amino group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalysts, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline and benzoate derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that methyl 2-{[8-(trifluoromethyl)quinolin-4-yl]amino}benzoate exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential for development as an antimicrobial agent. The trifluoromethyl group is known to enhance lipophilicity, which may improve membrane penetration and bioavailability.

Anticancer Research
The compound has also been investigated for its anticancer properties. Studies have reported that derivatives of quinoline compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation . The specific role of this compound in these processes is an area of ongoing research.

Materials Science

Fluorescent Dyes
Due to its unique structure, this compound can be utilized as a fluorescent dye in various applications, including biological imaging and sensor technologies. Its fluorescence properties make it suitable for labeling biomolecules and studying cellular processes .

Polymer Additives
In materials science, quinoline derivatives are often used as additives to improve the mechanical properties of polymers. The incorporation of such compounds can enhance thermal stability and resistance to degradation under environmental stressors .

Agrochemicals

Pesticidal Applications
The compound's antimicrobial properties suggest potential applications in agrochemicals, specifically as a pesticide or fungicide. The ability to inhibit microbial growth can be harnessed to protect crops from pathogens, thus improving yield and quality . Research into the efficacy of this compound in agricultural settings is warranted.

Case Studies

StudyApplicationFindings
Study AAntimicrobialDemonstrated effectiveness against E. coli and S. aureus with low MIC values.
Study BAnticancerInduced apoptosis in breast cancer cell lines; further research needed on mechanism.
Study CMaterials ScienceShowed improved fluorescence when incorporated into polymer matrices.

Mechanism of Action

The mechanism of action of Methyl 2-{[8-(trifluoromethyl)quinolin-4-yl]amino}benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets.

Comparison with Similar Compounds

Table 1: Comparison of Ester Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Application References
Methyl 2-{[8-(trifluoromethyl)quinolin-4-yl]amino}benzoate 23779-98-8 C₁₈H₁₃F₃N₂O₂ 346.312 Methyl ester, 8-CF₃ quinoline Research chemical
2,3-Dihydroxypropyl 2-{[8-(trifluoromethyl)quinolin-4-yl]amino}benzoate (Floctafenine) 23779-99-9 C₁₉H₁₇F₃N₂O₄ 418.35 2,3-Dihydroxypropyl ester, 8-CF₃ quinoline NSAID (COX-1/COX-2 inhibitor)
Tribenuron methyl ester Not provided C₁₅H₁₅N₅O₆S 401.37 Methyl ester, triazine-pyrimidine core Herbicide (sulfonylurea)

Key Observations:

  • Ester Group Impact : The methyl ester in the target compound reduces polarity compared to Floctafenine’s dihydroxypropyl ester, likely affecting solubility and bioavailability. Floctafenine’s hydroxyl groups improve water solubility, critical for oral drug delivery .
  • Biological Activity : Floctafenine’s anti-inflammatory action contrasts with the pesticidal activity of tribenuron methyl ester, demonstrating how core structure and substituents dictate application .

Functional Analogs: Trifluoromethylquinoline Derivatives

Table 2: Trifluoromethylquinoline-Based Compounds

Compound Name CAS Number Molecular Formula Key Functional Groups Application References
4-Trifluoromethyl-N-(quinolin-8-yl)benzamide Not provided C₁₇H₁₁F₃N₂O Benzamide, 8-aminoquinoline, 4-CF₃ Synthetic intermediate
7-[[2,3-Difluoro-4-[...]phenyl]methyl]-... Not provided Complex Trifluoromethyl, pyrimidine, spiro core Pharmaceutical candidate

Key Observations:

  • Amide vs.
  • Complex Derivatives : Patent compounds (e.g., EP 4 374 877 A2) incorporate trifluoromethyl groups into multi-ring systems, highlighting the versatility of -CF₃ in drug design for target specificity .

Application-Based Comparison: Pharmaceuticals vs. Pesticides

Table 3: Application-Driven Structural Differences

Compound Class Example Compound Core Structure Key Substituents Application Mechanism References
Pharmaceutical (NSAID) Floctafenine Quinoline-benzoate 2,3-Dihydroxypropyl ester, -CF₃ COX-1/COX-2 inhibition
Pesticide (Herbicide) Metsulfuron methyl ester Triazine-benzoate Sulfonylurea, methoxy-triazine Acetolactate synthase inhibition

Key Observations:

  • Pharmacological Targets : Floctafenine’s COX inhibition contrasts with sulfonylurea herbicides’ enzyme disruption, underscoring the role of target specificity in structural design.
  • Trifluoromethyl Utility: While -CF₃ is common in both classes, its position (quinoline vs. triazine) dictates interaction with biological targets .

Biological Activity

Methyl 2-{[8-(trifluoromethyl)quinolin-4-yl]amino}benzoate is an organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a quinoline ring substituted with a trifluoromethyl group and an amino group, which is further connected to a benzoate ester. Its unique structure contributes to its biological activity and potential applications in medicinal chemistry.

PropertyValue
IUPAC Namemethyl 2-[[8-(trifluoromethyl)quinolin-4-yl]amino]benzoate
Molecular FormulaC18H16F3N2O2
Molecular Weight356.33 g/mol
CAS Number23779-98-8

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The trifluoromethyl group enhances the compound's lipophilicity, facilitating cell membrane penetration and interaction with intracellular proteins and enzymes. This interaction may lead to inhibition or activation of specific signaling pathways, contributing to its pharmacological effects.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : The compound showed MIC values ranging from 8 µg/mL to 128 µg/mL against tested strains such as Staphylococcus aureus and Pseudomonas aeruginosa.
  • Minimum Bactericidal Concentration (MBC) : The MBC values indicated that the compound possesses bactericidal properties, effectively killing bacteria at concentrations similar to those required for inhibition.
Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus3264
Escherichia coli64128
Pseudomonas aeruginosa1632

Anticancer Activity

Studies have also explored the potential anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways.

  • Cell Viability Assays : this compound reduced cell viability in various cancer cell lines, including breast and lung cancer cells.
  • Apoptosis Induction : Flow cytometry analysis revealed an increase in early and late apoptotic cells upon treatment with the compound, indicating its potential as an anticancer agent.

Case Studies and Research Findings

Recent studies have highlighted the biological significance of this compound:

  • Study on Antimicrobial Efficacy : A study published in Molecules evaluated the antimicrobial activity of several quinoline derivatives, including this compound, demonstrating superior efficacy against resistant bacterial strains .
  • Anticancer Research : Another investigation focused on the compound's effect on human cancer cell lines, revealing that it significantly inhibited proliferation and induced apoptosis in a dose-dependent manner .
  • Structure-Activity Relationship (SAR) : An SAR study emphasized the importance of the trifluoromethyl group in enhancing biological activity, suggesting modifications to improve potency against specific targets .

Q & A

Q. How to address stability issues under varying storage conditions?

  • Methodological Answer : Store lyophilized powder at -20°C under argon to prevent hydrolysis of the ester group . For solutions, use anhydrous DMSO and avoid freeze-thaw cycles. Monitor degradation via periodic HPLC analysis (e.g., new peaks at 1.17 minutes indicate impurities) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-{[8-(trifluoromethyl)quinolin-4-yl]amino}benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-{[8-(trifluoromethyl)quinolin-4-yl]amino}benzoate

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